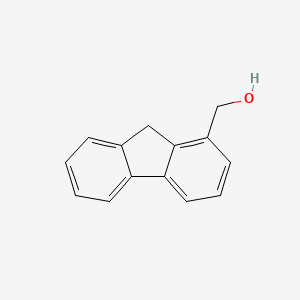

1-Fluorenemethanol

Description

Significance of Fluorene-Based Compounds in Organic Chemistry and Materials Science

Fluorene (B118485) and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered considerable attention in both organic chemistry and materials science. entrepreneur-cn.com The fluorene scaffold, composed of two benzene (B151609) rings fused to a central five-membered ring, offers a unique combination of rigidity, planarity, and robust chemical stability. rsc.org These characteristics make fluorene-based compounds highly attractive for various applications.

In organic chemistry , the fluorene unit is a versatile building block. nih.gov Its active sites, particularly at the C2, C7, and C9 positions, allow for straightforward functionalization, enabling the synthesis of a diverse range of complex molecules and new chemical entities with tailored properties. nih.govresearchgate.net Fluorene derivatives have been explored for their potential in medicinal chemistry, exhibiting a range of biological activities. ontosight.ai

In materials science , fluorene-based compounds are prized for their exceptional photophysical and electronic properties. entrepreneur-cn.com They are known for their high photoluminescence efficiency, good charge transport capabilities, and thermal stability. mdpi.com These properties make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other optoelectronic devices. entrepreneur-cn.comresearchgate.net The ability to tune their electronic and optical properties through chemical modification has led to the development of materials with specific emission colors, from blue to red. entrepreneur-cn.com

Overview of 1-Fluorenemethanol as a Versatile Synthetic Building Block and Research Target

This compound, with its chemical formula C₁₄H₁₂O, serves as a crucial intermediate and building block in organic synthesis. ontosight.aiguidechem.com The presence of the hydroxymethyl group (-CH₂OH) at the 9-position of the fluorene core provides a reactive handle for a variety of chemical transformations. This allows for its incorporation into larger, more complex molecular architectures.

One of the most notable applications of this compound is in peptide synthesis, where it is a precursor to the 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) protecting group. The Fmoc group is widely used to protect amines in amino acids during the stepwise synthesis of peptides.

Furthermore, this compound is a valuable precursor in the development of advanced materials. It is used in the synthesis of polymers and other organic materials for electronic and optoelectronic applications. ontosight.ailookchem.com For instance, it can be electropolymerized to form semiconducting films with potential uses in electronic devices and sensors. lookchem.comsigmaaldrich.comchemicalbook.com

Historical Context and Evolution of Research on this compound

The study of fluorene itself dates back to its discovery in coal tar in the 19th century. However, focused research on specific derivatives like this compound is a more recent development, driven by the growing demand for advanced organic materials and synthetic reagents.

Early research likely centered on the fundamental synthesis and characterization of this compound. A common synthetic route involves the reaction of fluorene with formaldehyde (B43269). ontosight.ai Over time, research has evolved to explore its diverse applications. The recognition of the utility of the Fmoc protecting group in peptide synthesis significantly spurred interest in this compound as a key starting material. google.com

More recently, the focus has shifted towards its role in materials science. Researchers are actively investigating the properties of polymers and other materials derived from this compound to create more efficient and stable organic electronic devices. patsnap.com Studies on its vibrational spectroscopy and conformational analysis have also provided deeper insights into its fundamental molecular behavior. susqu.edualkalisci.com The ongoing exploration of new synthetic methodologies and applications ensures that this compound will remain a relevant and important compound in the field of chemistry. magtechjournal.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂O | ontosight.aiguidechem.com |

| Molecular Weight | 196.24 g/mol | guidechem.comsigmaaldrich.com |

| Appearance | White to pale-yellow crystalline solid | guidechem.com |

| Melting Point | 104-107 °C | sigmaaldrich.com |

| CAS Number | 24324-17-2 | guidechem.comsigmaaldrich.com |

| Solubility | Soluble in methanol (B129727) | guidechem.comsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

73728-55-9 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

9H-fluoren-1-ylmethanol |

InChI |

InChI=1S/C14H12O/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7,15H,8-9H2 |

InChI Key |

OQKYEMHWZYHWBL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC(=C31)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Fluorenemethanol

Contemporary Synthetic Routes to 1-Fluorenemethanol

The synthesis of this compound presents a regioselectivity challenge due to the high acidity of the C9 protons of the parent fluorene (B118485) molecule. Consequently, synthetic strategies must employ methods that can selectively functionalize the aromatic ring over the more reactive methylene (B1212753) bridge.

Direct, one-step synthesis of this compound from fluorene is a challenging yet highly desirable goal in terms of atom economy and process efficiency. Such transformations typically rely on advanced C-H activation/functionalization methodologies that can override the inherent reactivity of the C9 position.

Recent research has focused on directed metalation strategies. While standard lithiation of fluorene using organolithium reagents like n-butyllithium (n-BuLi) overwhelmingly occurs at the C9 position, achieving C1 selectivity often requires the pre-installation of a directing group. However, catalytic approaches are emerging as a more direct route. Transition-metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), or iridium (Ir), can facilitate the regioselective C-H activation of aromatic rings.

A hypothetical one-step hydroxymethylation could involve a catalytic cycle where the metal catalyst selectively coordinates to the C1-H bond, undergoes oxidative addition, and then reacts with a source of formaldehyde (B43269) (e.g., paraformaldehyde or trioxane) to install the hydroxymethyl group.

Yield optimization for these advanced methods is a multifactorial problem, dependent on:

Catalyst System: The choice of metal center and, crucially, the ligand structure, which governs the regioselectivity and catalytic turnover.

Solvent: Solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF) can influence catalyst solubility and reactivity.

Temperature and Reaction Time: C-H activation reactions often require elevated temperatures to overcome the high bond dissociation energy, but this must be balanced against potential side reactions or catalyst decomposition.

| Parameter | Condition/Reagent | Rationale and Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | Palladium(II) Acetate with a bidentate phosphine (B1218219) ligand | Promotes selective C-H activation at sterically accessible aromatic positions. Ligand choice is critical for C1 vs. C2 selectivity. |

| Hydroxymethylating Agent | Paraformaldehyde | Common, solid source of formaldehyde. Its depolymerization rate can affect reaction kinetics. |

| Solvent | Tetrahydrofuran (THF) | Good solvating properties for both the aromatic substrate and organometallic intermediates. |

| Temperature | 80 - 120 °C | Required to facilitate the C-H activation step, but higher temperatures may lead to reduced selectivity or formation of byproducts. |

While the primary focus is on the 1-isomer, a prevalent and well-documented two-step synthesis starting from fluorene yields the structural isomer, 9-fluorenemethanol (B185326) . This pathway is highly efficient due to the unique acidity of the C9 protons and serves as a foundational reference for fluorenyl alcohol synthesis.

Step 1: Synthesis of 9-Fluorenecarboxaldehyde The first step involves the formylation of fluorene at the C9 position. The methylene protons at C9 are significantly acidic (pKa ≈ 22.6 in DMSO), making them easily removable by a moderately strong base. The resulting fluorenyl anion is a potent nucleophile. The reaction proceeds by deprotonating fluorene, typically with sodium ethoxide or n-butyllithium, followed by the addition of a formylating agent like ethyl formate (B1220265).

Reaction: Fluorene + Base → Fluorenyl Anion

Reaction: Fluorenyl Anion + Ethyl Formate → 9-Fluorenecarboxaldehyde

Step 2: Reduction of 9-Fluorenecarboxaldehyde The second step is a standard carbonyl reduction. The aldehyde group of 9-fluorenecarboxaldehyde is reduced to a primary alcohol to yield 9-fluorenemethanol. This transformation is reliably achieved using common metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent such as THF, followed by an aqueous workup.

| Reducing Agent | Typical Solvent | Relative Reactivity | Typical Yield | Key Considerations |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Moderate | >95% | Safer to handle; selective for aldehydes and ketones. Reaction can be run at room temperature. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) / Diethyl Ether | High | >95% | Highly reactive with protic solvents; requires anhydrous conditions and careful quenching. |

Modern synthetic chemistry is increasingly moving away from stoichiometric reagents towards more sustainable and efficient catalytic methods. For the synthesis of this compound, this involves two key areas: catalytic C-H functionalization and catalytic reduction.

Catalytic C-H Formylation: As an alternative to traditional electrophilic aromatic substitution, transition-metal-catalyzed C-H formylation is an area of active research. A system using a rhodium or iridium catalyst could potentially use syngas (a mixture of CO and H₂) or a CO surrogate to directly install a formyl group at the C1 position of fluorene. The success of such a system would hinge on a directing-group strategy or a ligand that imparts high regiocontrol.

Catalytic Transfer Hydrogenation: For reduction steps (e.g., reducing a precursor like 1-fluorenecarboxaldehyde), catalytic transfer hydrogenation (CTH) offers a greener alternative to metal hydrides. This method uses a stable, safe hydrogen donor (e.g., isopropanol (B130326) or formic acid) in the presence of a transition metal catalyst (e.g., based on Ruthenium, Iridium, or Rhodium). The reaction avoids pyrophoric reagents and stoichiometric metal waste, making it highly attractive for larger-scale synthesis.

Two-Step Synthetic Strategies: Fluorene to 9-Fluorenecarboxaldehyde and Subsequent Reduction

Derivatization and Functionalization Reactions of this compound

The primary alcohol group of this compound is a versatile handle for a wide range of chemical transformations, allowing for its conversion into other valuable fluorene-based derivatives.

The benzylic alcohol of this compound can be selectively oxidized to different oxidation states.

Oxidation to Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) allows for the clean conversion of this compound to 1-fluorenecarboxaldehyde . This reaction is typically high-yielding and stops selectively at the aldehyde stage without over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or the Jones reagent (CrO₃ in aqueous sulfuric acid/acetone), will oxidize this compound to 1-fluorenecarboxylic acid .

Formation of Fluorenone Derivatives: The term "fluorenone derivative" implies oxidation at the C9 position to form a ketone. If this compound is subjected to very harsh oxidative conditions (e.g., hot, concentrated nitric acid or excess chromium trioxide), it is possible to oxidize both the C1-hydroxymethyl group and the C9-methylene bridge, potentially leading to compounds like 1-formyl-9-fluorenone or 1-carboxy-9-fluorenone .

| Oxidizing Agent | Typical Conditions | Primary Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temp | 1-Fluorenecarboxaldehyde |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, Heat | 1-Fluorenecarboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temp | 1-Fluorenecarboxylic acid |

| Chromium Trioxide (excess) | Acetic Acid, Heat | 1-Formyl-9-fluorenone / 1-Carboxy-9-fluorenone |

The C1-hydroxymethyl group can also be modified through reduction or nucleophilic substitution.

Reduction (Deoxygenation): The complete removal of the hydroxyl group to form a methyl group is a valuable transformation. This can be achieved via catalytic hydrogenation under forcing conditions (e.g., H₂, Pd/C, high pressure/temperature) or, more commonly, through a two-step process. First, the alcohol is converted to a halide or tosylate, and then it is reduced using a hydride source like LiAlH₄ or via catalytic hydrogenation. This sequence yields 1-methylfluorene .

Substitution: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group.

Activation: Reacting this compound with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts it into the corresponding 1-(chloromethyl)fluorene or 1-(bromomethyl)fluorene. Alternatively, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the tosylate.

Nucleophilic Displacement: These activated intermediates are excellent substrates for Sₙ2 reactions. They can be reacted with a wide variety of nucleophiles (e.g., sodium cyanide, sodium azide (B81097), amines, alkoxides) to introduce diverse functional groups at the C1-benzylic position, greatly expanding the synthetic utility of the this compound scaffold.

Formation of 9-Fluorenylmethyl Halides and Other Electrophiles

The conversion of this compound (often referred to as 9-fluorenemethanol) into its corresponding halides and other electrophilic species is a critical step for its subsequent use in organic synthesis, particularly for the introduction of the 9-fluorenylmethyl (Fm) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. The hydroxyl group of the alcohol is a poor leaving group, necessitating its activation or replacement by a more labile group.

Standard methodologies for transforming primary and secondary alcohols into alkyl halides are readily applicable to this compound. openstax.org Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed for the synthesis of the corresponding chlorides and bromides, respectively. libretexts.org These reagents are favored over hydrohalic acids (like HCl or HBr) because they function under milder conditions and are less prone to inducing carbocation rearrangements. openstax.orgmasterorganicchemistry.com For instance, 9-fluorenylmethyl chloride can be synthesized by refluxing this compound in neat thionyl chloride. whiterose.ac.uk The mechanism for these transformations typically involves the initial conversion of the hydroxyl group into a better leaving group, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com With SOCl₂ and PBr₃, this generally proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

Beyond simple halides, this compound is the key precursor to one of the most important amine-protecting reagents in peptide synthesis: 9-fluorenylmethyl chloroformate (Fmoc-Cl). acs.orggoogle.com This powerful electrophile is prepared by reacting this compound with phosgene (B1210022) (COCl₂). acs.orgwikipedia.org The resulting Fmoc-Cl reacts readily with the amino group of amino acids to form a stable carbamate (B1207046) (the Fmoc protecting group), which is stable to acidic conditions but can be easily cleaved under basic conditions, often using a solution of piperidine (B6355638) in an organic solvent. acs.org

| Product | Starting Material | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloride | This compound | Thionyl chloride (SOCl₂) | Halogenation | whiterose.ac.uk |

| 9-Fluorenylmethyl bromide | This compound | Phosphorus tribromide (PBr₃) | Halogenation | openstax.orglibretexts.org |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | This compound | Phosgene (COCl₂) | Chloroformylation | acs.orgwikipedia.org |

Electropolymerization Pathways to Poly(9-Fluorenemethanol) (PFMO)

Electropolymerization represents a direct and effective method for synthesizing conductive polymer films on electrode surfaces. scielo.br this compound (FMO) can undergo electropolymerization to produce poly(9-fluorenemethanol) (PFMO), a semiconducting polymer with noteworthy electroactive and optical properties. chemicalbook.comlookchem.com

The electrochemical polymerization of FMO has been successfully carried out in a solution of boron trifluoride diethyl etherate (BFEE). This medium facilitates the low-potential electrodeposition of a uniform PFMO film onto the electrode surface. chemicalbook.comalkalisci.comalkalisci.comsfchemicals.com The process involves the repetitive cycling of the potential, where the monomer is oxidized to form radical cations that subsequently couple to form the polymer chain. arkat-usa.org The systematic growth of current observed during cyclic voltammetry indicates the regular deposition of the electroactive polymer layer on the electrode. arkat-usa.org

The resulting PFMO film possesses several desirable characteristics. It is soluble in common organic solvents, which is a significant advantage for processability. The polymer film is redox-active and stable, with a reported conductivity in the order of 10⁻² S cm⁻¹. Furthermore, PFMO exhibits interesting electrochromic behavior, changing color from pale brown in its neutral (reduced) state to dark blue when oxidized. In addition to its electrochromic properties, PFMO is highly fluorescent. Solutions of the polymer emit bright blue light, with a maximum emission wavelength at 418 nm and a high quantum yield of 0.52, suggesting potential applications in blue-light-emitting devices.

| Monomer | Polymer | Electropolymerization Conditions | Key Polymer Properties | Reference |

|---|---|---|---|---|

| This compound (FMO) | Poly(9-fluorenemethanol) (PFMO) | Boron trifluoride diethyl etherate (BFEE) solvent/electrolyte | Soluble, redox-active, stable, electrochromic (pale brown to dark blue), fluorescent (λₑₘ = 418 nm) |

Acylation Reactions and Related Esterifications

Acylation and esterification reactions of this compound are fundamental transformations that utilize its hydroxyl group to form esters. These reactions are a subset of condensation reactions, where the alcohol reacts with a carboxylic acid or its derivative to form an ester and a small byproduct, typically water. monash.edu

The direct esterification of this compound with a carboxylic acid, known as Fischer esterification, can be catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. mit.edu However, more efficient methods often involve the use of coupling agents or more reactive acylating agents.

A common method for forming esters from this compound involves reacting it with a carboxylic acid in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP). prepchem.com For example, 4-bromobutanoic acid 9-fluorenylmethyl ester was synthesized by reacting this compound with 4-bromobutyric acid using DCC and DMAP in dichloromethane. prepchem.com Other acylation reactions can be performed using acid chlorides as the acylating agent, often in the presence of a base like pyridine to neutralize the HCl byproduct. rsc.org These esterification reactions are crucial for attaching the fluorenylmethyl group to molecules containing a carboxyl functional group. biosynth.com

| Ester Product | Alcohol | Acylating Agent/Carboxylic Acid | Reagents/Catalyst | Reference |

|---|---|---|---|---|

| 4-Bromobutanoic acid 9-fluorenylmethyl ester | This compound | 4-Bromobutyric acid | DCC, DMAP | prepchem.com |

| Generic Fm-ester | This compound | Generic Acid Chloride (R-COCl) | Pyridine, DMAP | rsc.org |

| Generic Fm-ester | This compound | Generic Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | mit.edu |

Advanced Spectroscopic Characterization and Conformational Analysis of 1 Fluorenemethanol

Infrared-Ultraviolet Double-Resonance Spectroscopy for Vibrational Dynamics

Infrared-Ultraviolet (IR-UV) double-resonance spectroscopy is a powerful method for investigating the vibrational dynamics of jet-cooled molecules and their clusters. asianpubs.org This technique allows for conformer-specific measurements by monitoring the depletion of a ground-state population with an IR laser while probing a specific electronic transition with a UV laser. asianpubs.org

In the isolated, jet-cooled 1-Fluorenemethanol monomer, the hydroxyl (OH) stretching vibration is a sensitive probe of the local environment. beilstein-journals.org IR-UV double-resonance spectroscopy has been used to measure the ν(OH) frequency for the different conformers of the monomer. asianpubs.orgbeilstein-journals.org The distinct frequencies observed for the OH stretch are indicative of different intramolecular interactions, specifically the interaction between the hydroxyl proton and the π-electron cloud of the fluorene (B118485) ring system. emerald.com

Spectroscopic studies combined with quantum chemical calculations have identified two stable conformers of this compound. asianpubs.orgresearchgate.net These are termed the "symmetric" (sym) and "unsymmetric" (unsym) isomers.

Symmetric (sym) Conformer: In this geometry, the –OH group is positioned symmetrically over the short axis of the fluorene frame, with the hydrogen atom pointing towards the center of one of the aromatic rings. emerald.comcopernicus.org

Unsymmetric (unsym) Conformer: Here, the –OH group is tilted away from the symmetric axis, causing the hydrogen atom to point towards the side of an aromatic ring. emerald.comcopernicus.org

Rotationally resolved fluorescence excitation spectra confirm the existence of these two conformers. emerald.com Interestingly, only the symmetric conformer exhibits a tunneling splitting, which is associated with the torsional motion of the –OH group, while the unsymmetric conformer is found to be rigid. emerald.com

The effect of intermolecular hydrogen bonding on the ν(OH) of this compound has been investigated through the study of its clusters with various solvent molecules. asianpubs.org The formation of a hydrogen bond with a solvent molecule, which acts as a proton acceptor, leads to a significant red-shift (a decrease in frequency) of the OH stretching vibration compared to the monomer. This shift provides information on the strength and nature of the hydrogen bond within the cluster. IR spectra have been measured for clusters of both the sym and unsym conformers with water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH). asianpubs.orgrdd.edu.iq

Table 1: Experimental OH Stretching Frequencies (ν(OH)) for this compound Monomers and Clusters

| Species | Conformer | ν(OH) (cm⁻¹) |

| Monomer | sym | 3631 |

| unsym | 3662 | |

| Cluster with H₂O | sym | 3444 |

| unsym | 3474 | |

| Cluster with Methanol | sym | 3426 |

| unsym | 3447 | |

| Cluster with Ethanol | sym | 3420 |

| unsym | 3440 |

Data sourced from Basu and Knee (2004). asianpubs.org

The dynamics following vibrational excitation of this compound clusters provide insight into energy redistribution and reaction pathways. researchgate.net When a specific conformer of a this compound-solvent cluster is excited by an IR laser tuned to its OH stretching frequency, the cluster dissociates. asianpubs.org A key finding is that upon excitation of a cluster of a particular conformation (e.g., sym-cluster), the resulting this compound monomer product is often observed in both the sym and unsym forms. researchgate.net Energetic analysis suggests that following the IR excitation, isomerization between the conformers occurs within the cluster before the solvent molecule dissociates. asianpubs.org

Studies of this compound Clusters with Solvent Molecules (e.g., H₂O, Methanol, Ethanol)

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound in solution. copernicus.org While a fully assigned spectrum for the monomer is not detailed in the surveyed literature, the application of standard and advanced NMR techniques would be used to confirm its molecular structure.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide foundational information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorene backbone, the single proton at the C9 position, the two diastereotopic protons of the methylene (B1212753) (–CH₂) group, and the proton of the hydroxyl (–OH) group. The chemical shifts, integration values, and coupling patterns (splitting) of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, which should match the proposed structure. The chemical shifts would differentiate between the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the –CH₂OH and C9 positions.

Two-dimensional (2D) NMR techniques are used to establish definitive correlations and assignments.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the C9 proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

These techniques are routinely applied to characterize derivatives and polymers of this compound, confirming that polymerization occurs at specific positions on the fluorene ring. rdd.edu.iq

Ultraviolet-Visible and Fluorescence Spectroscopic Investigations of this compound and its Derivatives

The electronic properties of this compound are dominated by the fluorene chromophore, which has strong π–π* transitions in the ultraviolet (UV) region. google.com

High-resolution fluorescence excitation spectroscopy in the gas phase has been used to precisely measure the S₁←S₀ electronic transition origins for both the symmetric and unsymmetric conformers. copernicus.org These conformers exhibit distinct origin bands separated by approximately 225 cm⁻¹, providing further confirmation of their existence in the gas phase. copernicus.org

While the monomer itself is fluorescent, detailed studies have been conducted on its polymer, poly(9-fluorenemethanol) (PFMO). researchgate.net The polymer is highly fluorescent and emits bright blue light when irradiated with UV light. researchgate.net This property is crucial for its potential application in light-emitting devices. The polymer exhibits a strong fluorescence emission with a high quantum yield, indicating that the fluorene-based structure is an efficient light emitter. researchgate.net The fluorescence of fluorenone, a related compound, is known to be sensitive to the solvent environment, particularly in the presence of hydrogen-bonding solvents like alcohols. researchgate.net

Table 2: Electronic Transition and Emission Data for this compound and its Polymer

| Species | Conformer/Form | Spectroscopic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| This compound Monomer | unsym | S₁←S₀ Origin (Band I) | ~33565 cm⁻¹ |

| sym | S₁←S₀ Origin (Band II) | ~33790 cm⁻¹ | |

| Poly(9-fluorenemethanol) | Polymer Film | Fluorescence Emission Max. | 418 nm |

Monomer data sourced from Loru et al. (2010), polymer data from Zhang et al. (2013). researchgate.netcopernicus.org

Analysis of Absorption and Emission Properties

There is no specific experimental data in the searched scientific literature detailing the absorption and emission maxima (λ_max) or Stokes shift for this compound. Photophysical studies on the fluorene scaffold are common, but they typically involve substitution at the C-2, C-7, or C-9 positions. For instance, studies on various fluorene derivatives show absorption maxima related to π–π* transitions within the conjugated system, with fluorescence values varying based on the specific substituents and their positions on the fluorene core. mdpi.com However, this general information cannot be precisely attributed to the 1-substituted isomer.

Solvatochromic Behavior Studies

No dedicated studies on the solvatochromic behavior of this compound were found. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a known phenomenon for many dyes and molecules with charge-transfer character. wikipedia.orgd-nb.info Research has been conducted on the solvatochromism of other substituted fluorene systems, such as 1- and 2-substituted fluorenones, where solvent interactions play a significant role in their spectroscopic properties. susqu.edu Similarly, studies on other fluorene derivatives have investigated the role of solvent hydrogen bonding in mediating relaxation dynamics. nih.gov Without experimental data for this compound in a range of solvents, a quantitative analysis of its solvatochromic behavior cannot be compiled.

Photoemission Yield Spectroscopy for Electronic Structure Analysis

Information regarding the analysis of this compound using photoemission yield spectroscopy (PYS) or the related technique of ultraviolet photoemission spectroscopy (UPS) is not present in the available literature. These techniques are powerful tools for determining the electronic structure of molecules, including ionization energies and orbital arrangements. researchgate.netlucedisincrotrone.it While the electronic structures of the parent fluorene molecule and various substituted fluorenes have been investigated, allowing for an understanding of how substituents at different positions affect the molecular orbitals, specific data for this compound is absent. researchgate.net Therefore, a detailed analysis of its electronic structure based on photoemission spectroscopy cannot be provided.

Computational and Theoretical Studies on 1 Fluorenemethanol

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Spectra

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for studying polycyclic aromatic compounds like 1-Fluorenemethanol. Functionals such as the hybrid Becke 3-Lee–Yang–Parr (B3LYP) have proven to be highly effective in these calculations. koreascience.kracs.org

Prediction of Vibrational Frequencies and Modes

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, yielding the harmonic vibrational frequencies and their corresponding normal modes. psu.edu For the parent molecule, fluorene (B118485), calculations at the B3LYP/6-31G* level of theory have shown excellent agreement with experimental vibrational spectra, allowing for precise assignment of the fundamental vibrational modes. acs.org A similar approach applied to 9-fluorenone, a closely related ketone, also demonstrated the utility of B3LYP calculations in assigning fundamentals and reproducing experimental data. koreascience.kr

For this compound, DFT calculations would predict characteristic vibrational frequencies. Key modes would include the O-H stretching vibration of the alcohol group, the C-H stretching modes of the aromatic rings and the methylene (B1212753) bridge, and a variety of in-plane and out-of-plane bending and stretching modes of the fluorene skeleton. scispace.comacs.org The accuracy of these predictions, often within 10-20 cm⁻¹ of experimental values after appropriate scaling, allows for confident interpretation of experimental IR and Raman spectra. scispace.com

Table 1: Illustrative Predicted Vibrational Frequencies for Fluorene-type Molecules using DFT This table provides representative data for related molecules to illustrate the output of DFT calculations. Specific values for this compound would require dedicated computation.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3600 - 3650 | Stretching of the hydroxyl group bond; sensitive to hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | ~3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |

| Aliphatic C-H Stretch | ~2850 - 2950 | Symmetric and asymmetric stretching of the -CH₂- group. |

| C=C Ring Stretch | ~1450 - 1650 | In-plane stretching of the carbon-carbon bonds within the aromatic framework. scispace.com |

| In-plane Bending / Scissoring | ~1300 - 1500 | Various in-plane bending modes of C-H and C-C-C groups. psu.edu |

| Out-of-plane C-H Bend | ~700 - 900 | Bending of aromatic C-H bonds out of the plane of the rings. |

Validation of Experimental Conformational Assignments

Many flexible molecules exist as a mixture of different conformers at room temperature. This compound possesses conformational flexibility primarily through the rotation around the C9-C(methylene) and C(methylene)-O bonds. Experimental techniques like IR-UV hole-burning spectroscopy can identify the presence of multiple conformers. Computational chemistry is essential for assigning the observed spectral signatures to specific molecular structures.

A notable study on the related isomer, 9-Fluorenemethanol (B185326), identified two distinct conformers, labeled sym and unsym. researchgate.net In the sym conformer, the -OH group is positioned symmetrically above the fluorene plane, while in the unsym conformer, it is tilted towards the side of an aromatic ring. researchgate.net These structural assignments were confirmed by calculating the geometries and vibrational frequencies for both conformers and matching them with the experimental data, particularly the distinct O-H stretching frequencies of 3618 cm⁻¹ and 3647 cm⁻¹, respectively. researchgate.net A similar DFT-based approach would be applied to this compound to identify and validate the structures of its stable rotamers.

Ab Initio and Hartree-Fock Methods in Conformational Analysis

Before DFT became widespread, ab initio Hartree-Fock (HF) methods were the standard for quantum mechanical calculations. While HF systematically neglects electron correlation, leading to less accurate energies, it provides a valuable baseline for electronic structure. acs.org Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2), reintroduce electron correlation and offer higher accuracy, albeit at a greater computational expense.

Studies on fluorene and related systems have often employed HF calculations alongside DFT to provide a comparative analysis of the results. acs.orgacs.org For the conformational analysis of this compound, HF and MP2 calculations can be used to optimize the geometries of different rotamers and compute their relative energies. acs.org Comparing these results with those from various DFT functionals helps to build confidence in the predicted conformational landscape of the molecule.

Molecular Mechanics Force Field (MMFF) and Conformational Analysis

For molecules with multiple rotatable bonds, exploring the entire potential energy surface using high-level quantum methods is often computationally prohibitive. A more efficient strategy involves a hierarchical approach starting with Molecular Mechanics (MM). MM methods use classical physics-based force fields to calculate the steric energy of a molecule, allowing for very rapid conformational searches. rsc.org

The Merck Molecular Force Field (MMFF) is a popular and robust force field for organic and pharmaceutical molecules. rsc.org The standard computational workflow for a molecule like this compound would begin with a comprehensive conformational search using MMFF to identify a set of low-energy conformers. rsc.org These candidate structures, which represent local minima on the potential energy surface, are then used as starting points for geometry optimization at a more accurate level of theory, such as B3LYP/6-31G*. This multi-step process ensures that the global minimum energy conformation and other significant low-energy structures are likely to be found in a computationally efficient manner. rsc.org

Theoretical Investigations of Excited State Dipole Moments and Decay Pathways

Understanding the behavior of molecules upon absorption of light is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). Time-dependent density functional theory (TD-DFT) is the preeminent computational method for investigating electronic excited states. chemrxiv.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption. epa.govgoogle.com Furthermore, TD-DFT can be used to compute the properties of a molecule in its excited state, including its geometry and electric dipole moment. google.comresearchgate.net A significant change in the dipole moment between the ground state (μ₀) and an excited state (μₑ) is indicative of intramolecular charge transfer (ICT) upon excitation. chemrxiv.orgmdpi.com

By mapping the potential energy surfaces of the excited states, TD-DFT can also elucidate the various decay pathways available to the molecule after excitation. These pathways include radiative decay (fluorescence) and non-radiative decay channels such as internal conversion and intersystem crossing. stackexchange.com The rates of these processes determine the fluorescence quantum yield and the excited-state lifetime. stackexchange.com

Table 2: Illustrative Ground and Excited State Dipole Moments from TD-DFT This table shows example data for a related fluorene derivative to demonstrate the concept of changing dipole moments upon electronic excitation.

| Electronic State | Calculated Dipole Moment (Debye) | Character |

|---|---|---|

| S₀ (Ground State) | ~2.0 - 3.0 | - |

| S₁ (First Excited State) | ~4.0 - 6.0 | Significant charge-transfer character. researchgate.net |

| T₁ (First Triplet State) | ~3.5 - 5.0 | Moderate charge-transfer character. scispace.com |

Computational Modeling of Reaction Mechanisms and Catalytic Intermediates

Computational modeling is a powerful tool for deciphering complex reaction mechanisms and the role of catalytic species. This compound has been investigated as an internal electron donor in Ziegler-Natta catalysts, which are used for olefin polymerization. ru.nl The function of such donors is to improve the activity and stereoselectivity of the catalyst.

DFT calculations are used to model the heterogeneous catalyst system, which typically consists of TiCl₄ active centers on a MgCl₂ support. ias.ac.innih.gov Researchers can build computational models of the MgCl₂ surfaces (e.g., the (104) or (110) surfaces) and study the adsorption of the electron donor, this compound, onto these surfaces. ias.ac.inresearchgate.net By calculating the binding energies and geometries, the most favorable interactions between the donor and the support can be identified. ias.ac.in

Subsequent calculations can explore how the coordinated donor molecule affects the active Ti centers. This includes its influence on the binding of the olefin monomer (e.g., propylene) and the energy barriers for key steps in the polymerization cycle, such as monomer insertion into the growing polymer chain. nih.govmdpi.com These theoretical insights reveal the molecular-level origins of the enhanced catalyst performance observed experimentally and guide the design of new, more efficient catalyst systems. ias.ac.in

Advanced Applications of 1 Fluorenemethanol in Organic Synthesis and Functional Materials

Role as a Key Protecting Group in Peptide and Nucleoside Synthesis (Fmoc Chemistry)

1-Fluorenemethanol, more commonly referred to in the literature as 9-fluorenemethanol (B185326), is a cornerstone in the synthesis of complex biomolecules, particularly peptides and nucleosides. Its derivative, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is one of the most widely used protecting groups for amines in modern organic synthesis. researchgate.net The utility of the Fmoc group stems from its unique characteristic of being stable under acidic conditions while being readily removable under mild basic conditions, a property that provides excellent orthogonality in complex multi-step syntheses. masterorganicchemistry.comwikipedia.org

The primary reagent for introducing the Fmoc protecting group is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). himedialabs.com This crucial reagent is synthesized directly from this compound. An established industrial method involves the reaction of this compound with triphosgene (B27547) in an organic solvent like chloroform. google.com The reaction is catalyzed by a nucleophilic organic base, such as 4-dimethylaminopyridine. google.com This process is typically conducted at low temperatures in an ice bath to control the reactivity of the reagents. google.com The resulting Fmoc-Cl is a white, solid compound that, while stable for handling, is sensitive to moisture and heat due to its nature as an acid chloride. google.comtotal-synthesis.com

Table 1: Synthesis of 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) from this compound google.com

| Reactant | Catalyst | Solvent | Conditions | Product |

| This compound | 4-Dimethylaminopyridine | Chloroform | Ice bath, 2-4 hours | 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) |

| Triphosgene |

The Fmoc group is a fundamental tool for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis (SPPS). researchgate.netgoogle.com The protection is achieved by reacting an amino acid with Fmoc-Cl, typically under Schotten-Baumann conditions (e.g., in a mixture of dioxane and aqueous sodium carbonate solution). total-synthesis.comchemicalbook.com This reaction forms a stable carbamate (B1207046) linkage. masterorganicchemistry.com

The key advantage of the Fmoc group is its cleavage (deprotection) mechanism. It is exceptionally stable towards acids, allowing other acid-labile protecting groups (such as the tert-butyloxycarbonyl, or Boc, group) to be selectively removed without affecting the Fmoc-protected amine. scielo.br The Fmoc group is removed through a β-elimination reaction triggered by a mild base, most commonly a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgscielo.br This orthogonality is a pillar of the widely adopted Fmoc/tBu strategy in automated SPPS, streamlining the synthesis of long and complex peptides. iris-biotech.de

Table 2: Fmoc Protection and Deprotection of Amines

| Process | Reagents | Conditions | Key Feature |

| Protection | Fmoc-Cl, Amino Acid, Sodium Carbonate | Dioxane/Water | Forms a stable carbamate with the amine. total-synthesis.comchemicalbook.com |

| Deprotection | Piperidine (20%) | N,N-dimethylformamide (DMF) | Base-labile; stable to acid, allowing for orthogonal strategies. wikipedia.orgscielo.br |

Beyond amine protection, this compound is also used to create the 9-fluorenylmethyl (Fm) ester for the protection of carboxylic acid groups. nih.gov This strategy is particularly useful for the side-chain carboxyl functions of amino acids like aspartic acid and glutamic acid. tandfonline.com The Fm esters can be prepared via imidazole-catalyzed transesterification or through a direct, single-step synthesis by treating the amino acid with this compound in the presence of tetrafluoroboric acid. nih.govtandfonline.com

Similar to the Fmoc group, the Fm ester is stable under acidic conditions but is readily cleaved by mild, non-nucleophilic bases such as diethylamine (B46881) or other secondary and tertiary amines. nih.govtandfonline.comuh.edu This base lability makes the Fm ester compatible with synthesis strategies that use acid-labile groups, such as the tBoc methodology, and it is particularly valuable in the synthesis of cyclic peptides while the peptide is still anchored to a solid support. tandfonline.com

This compound plays a role as a key reagent in the synthesis of modified nucleic acid components. ottokemi.comsfchemicals.com Specifically, it is used to prepare deoxynucleoside 9-fluorenemethyl phosphorodithioates. researchgate.net The synthesis involves the oxidative coupling of a deoxynucleoside H-phosphonodithioate with this compound. researchgate.netresearchgate.net The resulting phosphorodithioate (B1214789) triester is a stable intermediate that can be subsequently deprotected, for instance, by treatment with concentrated ammonium (B1175870) hydroxide, to yield the target deoxynucleoside dithiophosphates. researchgate.net These modified nucleosides are of interest for their potential biological activities; for example, they have shown modest inhibitory effects on avian myeloblastosis virus reverse transcriptase. researchgate.net

Glycosylation is a critical modification of proteins and peptides, and this compound can serve as a substrate in enzymatic glycosylation reactions. Research has shown that enzymes from the extremophilic marine bacterium Thermotoga neapolitana can catalyze transglycosylation reactions where this compound acts as an aglycone acceptor. researchgate.net This process leads to the formation of novel glycolipids and has been explored for creating potential antiviral agents. researchgate.net Furthermore, ruthenium-catalyzed methods have been developed for the synthesis of α-D-mannopyranosides from glycal donors. rsc.org This methodology is amenable to a wide range of alcohol acceptors, including those containing amino acids, to produce mannosylated peptides and disaccharides, highlighting a pathway where this compound could be incorporated into complex glycopeptides. rsc.org

Synthesis of Deoxynucleoside 9-Fluorenemethyl Phosphorodithioates

Precursor for Organic Electronic and Optoelectronic Materials

The rigid, planar, and π-conjugated structure of the fluorene (B118485) core makes this compound and its derivatives valuable building blocks in materials science, particularly for organic electronics and optoelectronics. guidechem.com The fluorene system facilitates π-electron delocalization, a property essential for charge transport in semiconducting materials.

This compound serves as a precursor for the synthesis of polyfluorenes and other functional polymers used in devices like Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. These polymers are noted for their excellent electroluminescent properties. A direct application of this compound is its electropolymerization in the presence of boron trifluoride diethyl etherate, which leads to the deposition of a semiconducting film of poly(9-fluorenemethanol) (PFMO). sfchemicals.com The incorporation of the fluorene structure derived from this compound into these materials is crucial for enhancing the efficiency and performance of modern electronic and display technologies.

Table 3: Applications of this compound in Electronic Materials

| Application Area | Specific Use | Resulting Material/Device | Key Property |

| Organic Electronics | Precursor for polymer synthesis | Polyfluorenes | Excellent electroluminescent properties. |

| Optoelectronics | Building block for OLEDs | Organic Light-Emitting Diodes (OLEDs) | Enhances device efficiency and performance. |

| Semiconductors | Monomer for electropolymerization | Poly(9-fluorenemethanol) (PFMO) film | Forms a semiconducting film. sfchemicals.com |

Development of Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are solid-state devices composed of thin organic films situated between two conductive electrodes. oled.com When a voltage is applied, charge carriers are injected into the organic layers, where they recombine to form excitons, which then decay radiatively to produce light. oled.com The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used. oled.comwikipedia.org

Fluorene derivatives are particularly valuable in OLEDs due to their high photoluminescence efficiency and thermal stability. semanticscholar.org They are often used in the emissive layer, where the conversion of electrical energy to light occurs. oled.comacs.org For instance, a series of fluorene derivatives end-capped with diphenylamino and oxadiazolyl groups have been synthesized for use in solution-processable nondoped blue OLEDs. acs.org One such device exhibited a maximum luminance of 14,747 cd/m², a current efficiency of 4.61 cd/A, and an external quantum efficiency (EQE) of 3.09% in the blue region of the spectrum. acs.org

The performance of OLEDs can be significantly affected by impurities, which can trap electrons and lead to non-radiative decay, reducing efficiency. scitechdaily.com To address this, novel molecular designs incorporating fluorene moieties have been developed. These structures can form a "molecular highway," where the electron-conducting parts of the molecules are shielded from impurities like oxygen, allowing for more efficient charge transport. scitechdaily.com

| OLED Performance with Fluorene Derivatives | |

| Parameter | Value |

| Maximum Luminance | 14,747 cd/m² |

| Maximum Current Efficiency | 4.61 cd/A |

| External Quantum Efficiency (EQE) | 3.09% (Blue Region) |

This table showcases the performance metrics of an OLED device utilizing a fluorene derivative as the emitting layer. acs.org

Role in Organic Field-Effect Transistors and Biological Sensors

The applications of fluorene derivatives extend to organic field-effect transistors (OFETs), where they can serve as the organic semiconductor. jinjingchemical.comjinjingcompany.com Fluorenone, a derivative of fluorene, is a promising building block for electron-transport materials in OFETs due to its electron-accepting properties. researchgate.net The performance of these devices is contingent on the charge carrier mobility of the organic material.

Furthermore, the fluorescent properties of fluorene derivatives make them suitable for use in biological sensors. For example, novel fluorene-based fluorogens have been synthesized that exhibit bright emission in the solid-state and can be used for live-cell imaging. nih.gov These probes have shown low cytotoxicity, making them ideal for biological applications. nih.gov The development of film-type optical sensors, including wearable devices, is an emerging area where stimuli-responsive luminescent films based on fluorene derivatives could be highly impactful. kyoto-u.ac.jp

Synthesis of Hole-Transporting Materials for Solar Cells

In perovskite solar cells (PSCs), hole-transporting materials (HTMs) are crucial for efficient charge extraction. researchgate.netsioc-journal.cn Fluorene-based compounds have been successfully employed as HTMs due to their excellent hole mobility and suitable energy levels. researchgate.netmdpi.com For instance, a fluorene-terminated HTM has been synthesized that led to the fabrication of PSCs with a certified efficiency of 22.6% for small-area cells and 20.9% for large-area cells. researchgate.net These devices also demonstrated enhanced thermal stability compared to those using the more common spiro-OMeTAD as the HTM. researchgate.net

| Performance of Perovskite Solar Cells with Fluorene-Based HTMs | |

| Parameter | Value |

| Certified Efficiency (Small-Area) | 22.6% |

| Certified Efficiency (Large-Area) | 20.9% |

| Power Conversion Efficiency (PCE) | 21.59% |

| Hole Mobility | 2.388 × 10⁻³ cm² V⁻¹ s⁻¹ |

This table summarizes the performance of perovskite solar cells incorporating different fluorene-based hole-transporting materials. researchgate.netrsc.org

Integration into Electrochromic Conductive Polymers

Electrochromic materials can change their optical properties in response to an electrical stimulus, making them suitable for applications such as smart windows and displays. nih.govrsc.org Conducting polymers containing fluorene units in their main chain or as subunits have been extensively studied for their electrochromic properties. researchgate.netexlibrisgroup.com

The electropolymerization of 9-fluorenemethanol in the presence of boron trifluoride diethyl etherate results in the formation of a semiconducting poly(9-fluorenemethanol) (PFMO) film. lookchem.com These polymers can exhibit multiple colors depending on their oxidation state. The incorporation of fluorene into donor-acceptor type copolymers allows for fine-tuning of the electrochromic behavior, leading to materials with high optical contrast and good stability. researchgate.net For example, copolymers of alkoxy-derivatized poly(3,4-propylenedioxythiophene) and 2,1,3-benzothiadiazole (B189464) have demonstrated a switch from black to a transmissive state. nih.gov

Design and Synthesis of Supramolecular Assemblies and Smart Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has enabled the design of complex and functional materials. acs.org Fluorene derivatives are excellent building blocks for supramolecular assemblies due to their rigid structure and ability to form π-π stacking interactions. researchgate.net

Aggregation-Induced Emission (AIE) Systems Based on Fluorene Derivatives

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. dergipark.org.trresearchgate.net This is in contrast to the aggregation-caused quenching (ACQ) effect typically observed in many fluorophores. dergipark.org.tr Fluorene derivatives have been designed to exhibit AIE, making them highly emissive in the solid state. acs.orgnih.govdergipark.org.tr

For example, novel fluorene-based fluorogens synthesized through Knoevenagel condensation and Suzuki cross-coupling reactions have demonstrated bright solid-state emission and AIE properties. nih.gov These materials can form nano-flakes and cuboid-shaped nanocrystals. nih.gov The restriction of intramolecular motion in the aggregated state is considered the main cause of the AIE effect. researchgate.net AIE-active fluorene derivatives have been utilized in various applications, including nondoped blue OLEDs. acs.org

Mechanical Stimuli-Responsive Optical Properties

Materials that change their optical properties in response to mechanical stimuli, such as grinding or stretching, are known as mechanochromic or mechanofluorochromic materials. kyoto-u.ac.jpacs.org These "smart" materials have potential applications in sensors and data storage. acs.org

Fluorene derivatives have been shown to exhibit reversible mechanochromic behavior. researchgate.netrsc.org For instance, a fluorene-based gold(I) complex displays a fluorescence change between green and yellow upon grinding. rsc.org This change is attributed to a transition between crystalline and amorphous states. Similarly, fluorene-benzothiadiazole-based fluorophores show differences in their mechanoresponsive behavior depending on the length of alkyl chains attached to the fluorene moiety, which influences their self-assembly and excitation energy migration. acs.org The ability to switch luminescence by mechanical force is a key feature for the development of advanced stimuli-responsive materials. kyoto-u.ac.jp

Development of Reaction-Based Fluorescent Probes

The intrinsic fluorescence of the fluorene scaffold, combined with its versatile chemical functionality, makes this compound a valuable starting material for the synthesis of reaction-based fluorescent probes. These probes are designed to undergo a specific chemical reaction with an analyte of interest, which in turn modulates the fluorescence properties of the molecule, leading to a detectable signal. This "turn-on" or ratiometric response provides high sensitivity and selectivity for detecting various chemical species in complex biological environments. mdpi.com Fluorene derivatives are particularly well-suited for these applications, including two-photon fluorescence microscopy, due to their high fluorescence quantum yields and photostability, which are crucial for live-cell imaging.

Probes for Reactive Oxygen, Nitrogen, and Sulfur Species

Reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) are small, highly reactive molecules that play crucial roles in both physiological signaling and pathological processes. nih.govnih.govnih.govnih.gov The development of selective fluorescent probes is essential for understanding the distinct roles of these species in cellular health and disease. nih.govrsc.org

Reactive Oxygen Species (ROS):

An imbalance in ROS levels is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govrsc.org Consequently, there is a significant demand for probes that can selectively detect specific ROS. mdpi.com One notable example of a fluorene-based probe is FHBP , designed for the detection of hypochlorite (B82951) (ClO⁻), a significant ROS. magritek.com This probe operates on the principle of excited-state intramolecular proton transfer (ESIPT). In its native state, the probe's fluorescence is minimal. However, upon reaction with ClO⁻, the probe undergoes a transformation that enables the ESIPT process, resulting in a "turn-on" fluorescent signal. magritek.com This allows for the sensitive and selective determination of ClO⁻. magritek.com

Detailed research findings for the FHBP probe are summarized in the table below:

| Feature | Finding | Citation |

| Analyte | Hypochlorite (ClO⁻) | magritek.com |

| Mechanism | Excited-State Intramolecular Proton Transfer (ESIPT) | magritek.com |

| Response Type | "Turn-on" fluorescence | magritek.com |

| Response Time | ~30 seconds | magritek.com |

| Detection Limit | 8.2 x 10⁻⁷ M | magritek.com |

| Binding Constant | 9.75 x 10³ M⁻¹ | magritek.com |

| Applications | Detection in real samples, on filter papers, TLC sheets, and cotton swabs. | magritek.com |

The general strategy for creating such probes often involves modifying the fluorene structure with a recognition site that reacts specifically with the target ROS. For instance, boronic acid and boronate ester functional groups are commonly employed as reaction sites for hydrogen peroxide (H₂O₂). frontiersin.org The reaction with H₂O₂ oxidizes the boronate, leading to a change in the electronic properties of the fluorophore and a corresponding change in fluorescence. nih.gov

Reactive Nitrogen Species (RNS):

RNS, such as peroxynitrite (ONOO⁻) and nitric oxide (NO), are key signaling molecules but can cause significant damage at high concentrations. nih.govnih.gov Fluorescent probes for RNS are critical for studying their roles in physiology and pathology. nih.gov While specific examples directly derived from this compound are less common in readily available literature, the principles of probe design are similar to those for ROS. A recognition moiety that reacts selectively with the target RNS is attached to a fluorophore like a fluorene derivative. For example, probes for peroxynitrite often utilize the strong oxidizing nature of ONOO⁻ to trigger a reaction, such as the oxidation of a boronic ester, which in turn activates the fluorescence. nih.govnih.gov

Reactive Sulfur Species (RSS):

RSS, including hydrogen sulfide (B99878) (H₂S) and biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are vital for maintaining cellular redox balance. nih.govnih.gov The design of fluorescent probes for RSS often exploits the unique chemical reactivity of sulfur. For example, probes for H₂S have been developed that utilize the reduction of an azide (B81097) or a reaction with a metal complex to trigger a fluorescent response. nih.govnih.gov Fluorene-based scaffolds can be functionalized with such reactive groups to create selective RSS probes.

Multifunctional Probes for Live Cell Imaging

The complexity of cellular processes, where multiple species interact and influence each other, has driven the development of multifunctional fluorescent probes. nih.govnih.gov These advanced probes are designed to respond to several analytes or environmental parameters simultaneously, providing a more comprehensive picture of cellular function. nih.govnih.gov Live-cell imaging requires probes that are cell-permeable, non-toxic, and highly photostable, properties often found in fluorene derivatives. leica-microsystems.com

Multifunctional probes can be engineered to target specific organelles, such as mitochondria or lysosomes, and report on the local concentrations of different analytes. nih.govmdpi.comrsc.org For instance, a single probe molecule might be designed with distinct recognition sites for both ATP and a specific biothiol, linked to fluorophores that emit at different wavelengths. nih.gov This allows for the simultaneous visualization of energy metabolism and redox status within a cell. nih.gov

The design of these probes is a sophisticated process involving the integration of multiple components:

Fluorophore Core: A bright and photostable fluorophore, such as a fluorene derivative, forms the base of the probe.

Recognition Sites: Multiple reactive moieties are attached to the fluorophore, each designed to react with a specific analyte (e.g., a boronic ester for H₂O₂ and a cleavable linker for a thiol). nih.govnih.gov

Targeting Moiety: A specific chemical group can be included to direct the probe to a particular subcellular location, such as a positively charged group for mitochondrial targeting. nih.gov

The development of such probes, often based on principles like Förster Resonance Energy Transfer (FRET) or intramolecular charge transfer (ICT), allows researchers to study complex biological events in real-time and with high spatial resolution. nih.govmdpi.com While specific multifunctional probes derived directly from this compound are an emerging area of research, the foundational properties of the fluorene scaffold make it a highly promising platform for the future development of these sophisticated molecular tools for advanced cell biology.

Role in Advanced Catalytic Processes

Internal Electron Donor in Ziegler-Natta Catalysis for Polymerization

In the field of polymer chemistry, Ziegler-Natta (Z-N) catalysts are crucial for the production of polyolefins like polypropylene. mdpi.com The performance of these catalysts, particularly their stereoselectivity and activity, is significantly influenced by the presence of internal electron donors (IEDs). mdpi.comru.nl These donors are Lewis bases that coordinate to the magnesium dichloride (MgCl₂) support of the catalyst. ru.nlrsc.org

Research has identified 9-fluorenemethanol (B185326) (a positional isomer of 1-fluorenemethanol) as a novel and effective IED. rsc.orgresearchgate.net Although studies specifically detailing this compound are less common, the principles derived from its isomer are highly relevant. A new molecular adduct based on MgCl₂, using 9-fluorenemethanol and ethanol (B145695) as IEDs, has been synthesized and characterized. rsc.orgresearchgate.net Spectroscopic analysis, such as solid-state ¹³C CPMAS NMR, confirms the coordination of the fluorenemethanol molecule to the MgCl₂ support. rsc.org

The primary roles of the internal donor in a Z-N catalyst system include:

Preventing the aggregation of the MgCl₂ support during catalyst synthesis, which helps to enhance the effective surface area. ru.nl

Influencing the formation of stereospecific active sites, thereby controlling the tacticity of the polymer. ru.nl

Potentially being replaced by external electron donors to create more isospecific sites. ru.nl

Studies comparing conventionally prepared Z-N catalysts with those incorporating 9-fluorenemethanol as an IED revealed important differences in performance. While the conventionally prepared, highly porous catalyst showed 1.7 to 2.5 times higher activity in ethylene (B1197577) polymerization, the catalyst with the integrated fluorenemethanol donor produced a polymer with a low molecular weight distribution, confirming its role and influence as an IED. rsc.org The structure of the IED has a significant impact; steric hindrance can enhance both catalytic activity and the isotacticity of the resulting polymer. mdpi.com The use of fluorene-based structures, such as 9,9-bis(methoxymethyl)-9H-fluorene, as next-generation IEDs is also being explored to replace traditional phthalate (B1215562) donors, offering enhanced stereocontrol. lyzhongdachem.com

Table 1: Comparison of Ziegler-Natta Catalyst Performance

| Catalyst Type | Relative Polymerization Activity | Molecular Weight Distribution | Key Finding |

|---|---|---|---|

| Conventional High-Porosity Catalyst | High (1.7–2.5x) | Broader | Activity is prioritized due to porous structure. |

| Catalyst with 9-Fluorenemethanol IED | Lower | Low | Confirms the role of the IED in controlling polymer chain length. rsc.org |

Contribution to Methanol-to-Olefins (MTO) and Methanol-to-Hydrocarbons (MTH) Catalysis

The conversion of methanol (B129727), derivable from sources like natural gas and biomass, into valuable light olefins (ethylene, propylene) and other hydrocarbons is a cornerstone of modern C1 chemistry. synchrotron-soleil.frcatalysis.blog This process is catalyzed by solid acids, typically zeolites or zeotypes like SAPO-34. researchgate.netnih.gov While direct studies on this compound's role are scarce, the behavior of aromatic species is central to the reaction mechanism, making the principles applicable to fluorene (B118485) derivatives.

The MTO/MTH process is generally understood to proceed via a "hydrocarbon pool" mechanism, where organic species confined within the catalyst's pores act as co-catalysts or reaction intermediates. oaepublish.comoaes.cc The reaction is believed to follow a dual-cycle concept, involving both an olefin-based cycle and an aromatic-based cycle, which operate simultaneously to produce a complex product mixture. oaes.ccresearchgate.net

Initially, methanol dehydrates to form dimethyl ether (DME). This mixture then reacts further to form the first carbon-carbon bonds, initiating the hydrocarbon pool. oaes.cccjcatal.com This pool contains a variety of species, including methylated aromatic compounds. synchrotron-soleil.fr These trapped aromatics are considered the primary engine of the reaction, undergoing repeated cycles of methylation by methanol and subsequent dealkylation to release olefins. synchrotron-soleil.froaepublish.com The structure of the catalyst, particularly its pore size and acidity, determines the nature of the trapped species and thus the product distribution. oaepublish.com For instance, small-pore zeolites like SAPO-34 can trap aromatic molecules, favoring the production of light olefins. researchgate.net The reaction is dynamic, with the nature of the active aromatic intermediates potentially changing with temperature. oaepublish.com

Product selectivity in MTO/MTH catalysis is a critical parameter, influenced by catalyst structure, acidity, and reaction conditions. oaepublish.comrsc.org The dual-cycle mechanism helps explain how these factors affect the product slate. The aromatic-based cycle is primarily responsible for the production of ethene and other aromatics, while the olefin-based cycle contributes more to the formation of propene and higher olefins. oaepublish.comresearchgate.net

The introduction of aromatic compounds can enhance the rate of methanol conversion. researchgate.net The size and shape of the aromatic hydrocarbon pool species within the zeolite cages dictate the type of olefins produced. researchgate.net For example, catalysts with small pore openings (like 8-membered rings) restrict the diffusion of bulky aromatics, thereby steering the reaction toward light olefins. researchgate.net The acid density of the catalyst is also crucial; a lower, optimized acid density can lead to a longer catalyst lifetime and better selectivity towards light olefins. dicp.ac.cn As the reaction progresses, the initial methylated benzenes can evolve into larger polycyclic aromatic hydrocarbons, which are precursors to coke and can lead to catalyst deactivation. synchrotron-soleil.frresearchgate.net Therefore, controlling the evolution of the aromatic hydrocarbon pool is key to maintaining catalyst performance and optimizing the desired olefin products.

Table 2: Factors Influencing Product Selectivity in MTO/MTH Catalysis

| Factor | Influence on Selectivity | Mechanism/Reason |

|---|---|---|

| Catalyst Pore Size | Small pores (e.g., SAPO-34) favor light olefins. | Restricts diffusion of bulky aromatic intermediates, preventing formation of larger products. researchgate.net |

| Catalyst Acidity | Optimized (lower) acid density improves light olefin selectivity and catalyst lifetime. | Manages the rate of hydrocarbon pool reactions and reduces coke formation. dicp.ac.cn |

| Reaction Temperature | Affects the active intermediates and product distribution. | Higher temperatures can alter the aromatic-based cycle and favor different products. oaepublish.com |

| Methanol Partial Pressure | Higher pressure can increase selectivity for ethene and methylbenzenes. | Alters the reaction kinetics and the balance between the dual cycles. oaepublish.com |

Studies on Reaction Mechanisms and Active Centers

Enantioselective Catalysis and Chiral Auxiliaries Derived from Fluorene-Methanol Structures

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. wordpress.com These auxiliaries are fundamental to asymmetric synthesis, a field crucial for the production of pharmaceuticals and other bioactive molecules. chiroblock.comharvard.edu

Fluorenemethanol-based structures have been successfully employed in enantioselective synthesis. An efficient method for the asymmetric synthesis of chiral fluorenols has been developed using a cooperative catalysis system involving Pd(II) and a chiral norbornene ligand. rsc.orgnih.gov This enantioconvergent process starts from readily available racemic secondary alcohols and produces a diverse range of functionalized chiral fluorenols with excellent enantioselectivities (typically 90–99% ee). nih.gov

The principle involves the temporary attachment of a substrate to the chiral auxiliary, which then directs the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. wordpress.com After the desired transformation, the auxiliary is cleaved and can often be recycled. wordpress.com The rigidity and defined stereochemical environment provided by structures derived from fluorene make them suitable scaffolds for such auxiliaries. While specific examples focusing on this compound as a detachable chiral auxiliary are not prevalent in the reviewed literature, the successful synthesis of chiral fluorenols demonstrates the inherent value of the fluorene scaffold in creating stereogenic centers with high fidelity. rsc.orgnih.gov The development of catalytic enantioselective methods for creating carbon-fluorine bonds, an important feature in many modern pharmaceuticals, also highlights the continuous innovation in this area. acs.orgescholarship.org

Biomolecular and Analytical Research Applications of 1 Fluorenemethanol Derivatives

Synthesis of Amino-Fluorene-Methanol Compounds for Biological Activity Screening

In the search for new therapeutic agents, particularly for diseases like malaria, researchers have synthesized novel Amino-Fluorene-Methanol (AFM) compounds as analogues to known active molecules. sciforum.net The synthesis is designed to explore new structure-activity relationships (SAR) by replacing traditional aromatic cores with a fluorene (B118485) system. sciforum.net

The synthetic routes can produce both racemic and enantiopure AFMs. A racemic route might involve a Friedel-Crafts chloroacylation of a fluorene derivative, followed by the synthesis of a chlorohydrin intermediate, which then reacts with a primary amine to yield the target AFM compounds. sciforum.net For enantioselective synthesis, an asymmetric Sharpless dihydroxylation can be employed on a vinyl fluorene derivative to produce enantiopure diols, which are then converted to the final enantiopure AFMs. sciforum.net

These synthesized AFM compounds are then subjected to biological activity screening. For instance, their in vitro antimalarial activity has been evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. sciforum.net Initial findings have shown that some racemic AFMs are active in the nanomolar range, supporting the fluorene core as a valuable scaffold in the development of new antimalarial drugs. sciforum.net

Table 1: Antimalarial Activity of Selected Racemic Amino-Fluorene-Methanol (AFM) Compounds

| Compound | P. falciparum Strain | Activity Range |

|---|---|---|

| Racemic AFM 2b | 3D7 & W2 | Nanomolar |

| Racemic AFM 2c | 3D7 & W2 | Nanomolar |

| Racemic AFM 2d | 3D7 & W2 | Nanomolar |

Data sourced from in vitro studies against P. falciparum strains. sciforum.net

Role in Nucleoside H-Phosphonoselenoate Chemistry

1-Fluorenemethanol is a key precursor for reagents used in the synthesis of nucleoside H-phosphonoselenoates, a class of compounds with potential biological importance. tandfonline.comdiva-portal.org The fluorenemethyl group serves as a protecting group that facilitates the handling and reaction of the selenium-containing phosphorus moiety. tandfonline.com

A primary application in this area is the use of 9-fluorenemethyl H-phosphonoselenoate as a versatile reagent for transferring an H-phosphonoselenoate group to a hydroxylic component, such as a protected nucleoside. tandfonline.com The reagent itself, 9-fluorenemethyl H-phosphonoselenoate monoester, is prepared by treating this compound (often referred to as 9-fluorenemethanol) with triethylammonium (B8662869) phosphinate in the presence of pivaloyl chloride. tandfonline.comdiva-portal.org The resulting phosphinate intermediate is then selenized with elemental selenium. tandfonline.comdiva-portal.org

To synthesize the target H-phosphonoselenoate diester, the 9-fluorenemethyl H-phosphonoselenoate monoester reagent is reacted with a protected nucleoside. tandfonline.com This condensation reaction, typically carried out in a solvent like acetonitrile (B52724) with pyridine (B92270) and a condensing agent such as diphenyl chlorophosphate, efficiently yields the desired dinucleoside H-phosphonoselenoate diester. tandfonline.comdiva-portal.org A significant advantage of this method is that it avoids the need for a large excess of the often expensive nucleoside component. tandfonline.com

Table 2: Key Steps in H-Phosphonoselenoate Diester Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Reagent Prep | This compound, Triethylammonium phosphinate, Pivaloyl chloride | 9-Fluorenemethyl phosphinate intermediate | Forms the precursor to the transfer reagent. diva-portal.org |

| 2. Selenization | 9-Fluorenemethyl phosphinate intermediate, Elemental selenium | 9-Fluorenemethyl H-phosphonoselenoate monoester | Introduces the selenium atom to create the active reagent. tandfonline.comdiva-portal.org |

Dinucleoside H-phosphonoselenoate diesters are stable intermediates that can undergo further chemical changes, particularly oxidative transformations. diva-portal.orgresearchgate.net These reactions convert the phosphorus(III) center to a phosphorus(V) center, yielding a variety of nucleotide analogues. diva-portal.orgresearchgate.net For example, the H-phosphonoselenoate diesters can be oxidized to produce the corresponding phosphoroselenoates or phosphoroselenothioates. diva-portal.org